molecular formula C10H20N2 B2992794 4-(Azetidin-1-yl)-4-ethylpiperidine CAS No. 2060051-49-0

4-(Azetidin-1-yl)-4-ethylpiperidine

Cat. No. B2992794
CAS RN: 2060051-49-0
M. Wt: 168.284
InChI Key: IAYWDMRAEZRGIB-UHFFFAOYSA-N
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Description

“4-(Azetidin-1-yl)-4-ethylpiperidine” is a chemical compound that belongs to the class of azetidinones. Azetidinones are known for their wide range of biological activities, including antiviral, antimicrobial, and antitumor properties .


Synthesis Analysis

Azetidinones can be synthesized through various methods. One such method involves a multistep synthesis process, where a sequence of novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues were synthesized . Another method involves the use of molecular iodine under microwave irradiation for the synthesis of 3-pyrrole-substituted 2-azetidinones .


Molecular Structure Analysis

The molecular structure of azetidinones can vary based on the substituents at the N-1 and C-4 positions . The molecular weight and other properties can also vary depending on these substituents .


Chemical Reactions Analysis

Azetidinones can undergo various chemical reactions. For instance, 4-(Azetidin-1-ylsulfonyl)phenylboronic acid derivatives have been utilized in chemical synthesis, particularly in the construction of bicyclic beta-lactam carboxylic esters.


Physical And Chemical Properties Analysis

The physical and chemical properties of azetidinones can vary based on their specific structure. For instance, the physical and chemical properties of 4-(Azetidin-1-ylsulfonyl)phenylboronic acid include a molecular weight of 241.07 g/mol.

Scientific Research Applications

Synthesis of Biologically Important Compounds

Azetidine derivatives, including structures similar to 4-(Azetidin-1-yl)-4-ethylpiperidine, serve as versatile intermediates for synthesizing various biologically significant molecules. Azetidin-2-ones, a closely related class, are recognized for their utility in creating aromatic beta-amino acids, peptides, polyamines, amino sugars, and more, leveraging the strain energy of the beta-lactam ring for innovative chemical transformations. This has led to the development of 'beta-lactam synthon methods' for synthesizing organic compounds without the beta-lactam ring structure, offering access to a wide array of synthetic targets with potential biological activities (Deshmukh et al., 2004).

Facile Synthesis of Enantiopure 4-Aminopiperidin-2-ones

Employing enantiopure 4-formylazetidin-2-ones as building blocks, researchers have developed a method for synthesizing 4-aminopiperidin-2-ones. This process, which involves ring expansion via methanolysis followed by reductive cyclization, exemplifies the synthetic utility of azetidine derivatives in creating compounds that could have biological significance (Krishnaswamy et al., 2003).

Gold-Catalyzed Synthesis of Azetidin-3-ones

Innovative gold-catalyzed methods have been developed for the synthesis of azetidin-3-ones, demonstrating the potential of azetidine derivatives in creating functionalized azetidines. While azetidin-2-ones are well-known for their antibiotic properties, azetidin-3-ones open up new avenues for creating compounds with diverse biological activities, despite their relative scarcity in nature (Ye et al., 2011).

Antimicrobial Applications

Azetidin-2-ones derived from 5-ethyl pyridine-2-ethanol have been synthesized and evaluated for their antimicrobial properties. These compounds have shown effectiveness against various bacterial and fungal species, highlighting the therapeutic potential of azetidine derivatives in addressing antibiotic resistance (Patel et al., 2014).

Novel Syntheses and Biological Evaluation

The diverse applications of azetidine derivatives extend to the synthesis of novel compounds with potential antibacterial activity. For example, the development of 4-alkyliden-azetidin-2-ones showcases the potential of these derivatives in generating new antimicrobial agents capable of combating multidrug-resistant pathogens, underscoring the significance of azetidine chemistry in drug discovery and development (Broccolo et al., 2006).

Safety And Hazards

As with any chemical compound, safety and hazards need to be considered when handling azetidinones. For instance, 4-(Azetidin-1-yl)piperidine dihydrochloride is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Azetidinones are a promising class of compounds with potential applications in medicinal chemistry and drug development. Future research could focus on exploring the therapeutic potential of these compounds, particularly in the areas of antiviral and anticancer therapies .

properties

IUPAC Name

4-(azetidin-1-yl)-4-ethylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-2-10(12-8-3-9-12)4-6-11-7-5-10/h11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYWDMRAEZRGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNCC1)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azetidin-1-yl)-4-ethylpiperidine

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